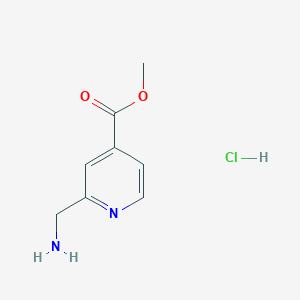

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Beschreibung

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride (CAS: 94413-69-1) is a pyridine derivative with the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol . It is widely used in chemical research as a building block for synthesizing pharmaceuticals, agrochemicals, and ligands for metal catalysis. The compound is characterized by a pyridine ring substituted with an aminomethyl group at the 2-position and a methyl ester at the 4-position, with a hydrochloride counterion enhancing its stability and solubility .

Key properties include:

- Storage: Stable at room temperature, but prolonged storage at -20°C or -80°C is recommended for solutions .

- Solubility: Requires heating (37°C) and sonication for optimal dissolution in DMSO or aqueous buffers .

- Purity: Commercial batches typically exceed 95% purity, with validated analytical certificates (COA) and safety data sheets (SDS) .

- Research Applications: Cited in over 30 peer-reviewed studies, emphasizing its role in medicinal chemistry and drug discovery .

Eigenschaften

IUPAC Name |

methyl 2-(aminomethyl)pyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGVAWOBVTZCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659977 | |

| Record name | Methyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072438-54-0 | |

| Record name | Methyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Overview

The preparation of methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride generally involves multi-step synthetic pathways starting from substituted pyridine carboxylic acids or their derivatives. The key transformations typically include:

- Functional group modifications on the pyridine ring.

- Introduction of the aminomethyl group (-CH2NH2) at the 2-position.

- Conversion to the hydrochloride salt for stability and isolation.

Two primary synthetic strategies emerge from the literature:

- Radical-mediated amination and subsequent reduction steps (from patent CN112624966B).

- Catalytic hydrogenation of amide or nitrile intermediates derived from pyridine carboxylic acids (from peer-reviewed synthesis studies).

Method 1: Radical Reaction Followed by Dehydration and Reduction (Patent CN112624966B)

This patented method describes a three-step process starting from 2-chloro-4-methylnicotinic acid or related compounds:

| Step | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| a) Radical Amination | React 2-chloro-4-methylnicotinic acid with potassium persulfate in formamide at 50-100 °C | Potassium persulfate, formamide, 50-100 °C, 2 hours | Formation of amide intermediate (compound II) |

| b) Dehydration | Treat amide intermediate with dehydrating agents at 0-50 °C | Thionyl chloride, acetic anhydride, or phosphorus oxychloride | Conversion to nitrile or related compound (compound III) |

| c) Reduction | Reduce nitrile intermediate to aminomethyl compound at 20-40 °C | Zinc powder with acid, Raney nickel, or Pd/C with hydrogen | Aminomethyl pyridine derivative (compound IV) |

- The initial radical reaction introduces the aminomethyl functionality via a free radical mechanism facilitated by potassium persulfate.

- Dehydration converts the amide to a more reactive intermediate suitable for reduction.

- Reduction step uses catalytic hydrogenation or metal-mediated reduction to yield the aminomethyl product.

- The process is scalable for both laboratory and industrial production due to the use of commercially available reagents and mild conditions.

Method 2: Catalytic Hydrogenation of Amide/Nitrile Intermediates (Research Literature)

A detailed synthetic route reported in peer-reviewed studies involves:

| Step | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amidation of pyridine carboxylic acid derivatives to form amides | Coupling reagents such as PyBOP | Formation of amide intermediates |

| 2 | Protection of amine groups with Boc (tert-butyloxycarbonyl) groups | Boc anhydride or equivalents | Protected amide intermediates |

| 3 | Catalytic hydrogenation of amides or nitriles to aminomethyl derivatives | Raney nickel or Pd/C catalysts, hydrogen or hydrazine hydrate as hydrogen source | Aminomethyl pyridines |

| 4 | Deprotection of Boc groups with trifluoroacetic acid (TFA) | TFA treatment | Free aminomethyl pyridine derivatives |

- Raney nickel with hydrazine hydrate as a hydrogen source improves hydrogenation efficiency.

- The use of PyBOP as a coupling reagent ensures high yields in amidation.

- Deprotection with TFA affords the free amine in high purity.

- The method allows selective synthesis of methyl 2-(aminomethyl)pyridine-4-carboxylate and related analogues.

Comparative Summary of Preparation Methods

| Feature | Radical Amination + Reduction (Patent) | Catalytic Hydrogenation of Amides (Research) |

|---|---|---|

| Starting Material | 2-chloro-4-methylnicotinic acid or similar | Pyridine carboxylic acids |

| Key Reagents | Potassium persulfate, formamide, dehydrating agents, Zn/acid or Pd/C | PyBOP, Boc protection reagents, Raney Ni or Pd/C, TFA |

| Reaction Conditions | Moderate temperatures (20-100 °C) | Mild hydrogenation conditions (20-40 °C) |

| Yield and Purity | Suitable for industrial scale, cost-effective | High overall yields, suitable for fine chemical synthesis |

| Advantages | Simple raw materials, scalable | High selectivity, mild conditions, well-established reagents |

3 Detailed Research Findings

- The radical amination method provides a novel route with the advantage of using inexpensive and readily available reagents, making it attractive for scale-up synthesis.

- The catalytic hydrogenation approach offers fine control over functional group transformations, enabling synthesis of various aminomethyl-pyridine derivatives with high purity.

- Both methods require careful control of temperature and reagent stoichiometry to optimize yield and minimize side reactions.

- The hydrochloride salt formation is typically achieved by treatment of the free base aminomethyl pyridine with hydrochloric acid in an appropriate solvent, facilitating isolation and storage.

4 Data Table: Reaction Conditions and Yields (Extracted from Patent and Literature)

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Radical Amination | Potassium persulfate, formamide | 50-100 | 2 hours | ~78 (crude) | Extraction and recrystallization required |

| Dehydration | Thionyl chloride or acetic anhydride | 0-50 | 1-3 hours | >85 | Controlled addition to avoid decomposition |

| Reduction | Raney nickel, H2 or Zn/acid | 20-40 | 4-6 hours | 80-90 | Hydrazine hydrate improves hydrogenation efficiency |

| Amidation (alternative) | PyBOP coupling reagent | Room temp | 1-2 hours | >90 | High selectivity amidation |

| Boc Deprotection | TFA | Room temp | 1 hour | >95 | Clean deprotection to free amine |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group and the ester group in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of substituted pyridines and aminomethylated heterocycles. Below is a comparison with key analogues (data sourced from ):

Key Observations:

Structural Diversity : While the target compound features a pyridine backbone, analogues like Milnacipran (cyclopropane core) and cyclohexyl derivatives () exhibit distinct scaffolds, leading to divergent biological activities .

Functional Groups: The aminomethyl and ester groups in the target compound enhance its versatility in forming hydrogen bonds and ester hydrolysis products, unlike alkyne esters (e.g., Methyl 4-hydroxybut-2-ynoate) .

Molecular Weight : The compound’s lower molecular weight (202.64 vs. 343.82 in cyclohexyl derivatives) may improve membrane permeability in drug candidates .

Physicochemical and Commercial Comparison

Solubility and Stability:

- The target compound requires specific handling (heating/sonication) for solubility, whereas Milnacipran and cyclohexyl derivatives are often pre-formulated for direct use in biological assays .

- Hydrochloride salts (e.g., target compound, Milnacipran) generally exhibit better aqueous solubility than free bases .

Pricing ():

| Compound | 1g Price (€) |

|---|---|

| Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl | 128.00 |

| Methyl 4-hydroxybut-2-ynoate | 545.00 |

The target compound is more cost-effective than alkyne esters, likely due to simpler synthesis pathways .

Biologische Aktivität

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride is a compound with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁ClN₂O₂

- Molecular Weight : Approximately 202.64 g/mol

- CAS Number : 1072438-54-0

This compound features a pyridine ring substituted with an aminomethyl group and a carboxylate moiety, enhancing its solubility and biological relevance.

Biological Activity Overview

Research into the biological activity of this compound indicates several pharmacological effects:

- Antimicrobial Activity : Compounds containing the pyridine nucleus have shown promising antimicrobial properties. Studies indicate that derivatives can exhibit significant antibacterial and antifungal activities, potentially broadening their therapeutic applications .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity, particularly in inhibiting cyclooxygenase (COX) enzymes. For instance, related compounds have demonstrated IC50 values against COX-1 and COX-2, suggesting that this compound may share similar inhibitory effects .

- Neurotransmitter Interaction : Preliminary studies suggest interactions with neurotransmitter receptors, which may inform its potential use in treating neurological disorders. Ongoing research is focused on its binding affinity to various receptors involved in metabolic pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural characteristics. Table 1 summarizes the SAR findings related to this compound and its analogs.

| Compound Name | Molecular Formula | IC50 (μM) | Notable Characteristics |

|---|---|---|---|

| Methyl 2-(aminomethyl)pyridine-4-carboxylate | C₈H₁₁ClN₂O₂ | TBD | Potential anti-inflammatory and antimicrobial properties |

| Ethyl 6-(aminomethyl)nicotinate hydrochloride | C₉H₁₃ClN₂O₂ | TBD | Longer alkyl chain; different activity profile |

| Methyl 2,6-dimethylisonicotinate | C₉H₁₁N₂O₂ | TBD | Methyl substitutions on the pyridine ring |

The unique positioning of functional groups contributes to the distinct chemical properties and biological activities of these compounds.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anti-inflammatory Properties

In vitro assays demonstrated that related compounds significantly inhibited COX-2 activity, with IC50 values indicating strong potential for anti-inflammatory applications. These findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- Mechanistic Studies : Understanding how this compound interacts at a molecular level with specific targets.

- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the common synthetic routes for Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride?

Methodological Answer: The compound can be synthesized via two primary routes:

- Route 1: Reduction of 2-cyano-4-pyridinecarboxylate using hydrogenation catalysts (e.g., palladium on carbon) under acidic conditions, yielding 2-(aminomethyl)pyridine-4-carboxylate , followed by hydrochloride salt formation. This method achieves ~99% yield and is scalable for laboratory use .

- Route 2: Functionalization of methyl isonicotinate N-oxide via nucleophilic substitution with ammonia or amine derivatives, followed by reduction and HCl treatment. This route is advantageous for introducing isotopic labels (e.g., deuterium) in the aminomethyl group .

Key Considerations:

Q. How can the purity and structural integrity of this compound be characterized?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Note: Ensure complete removal of residual solvents (e.g., DMF) via lyophilization or vacuum drying.

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Stable at room temperature (20–25°C) for ≥12 months when stored in airtight, light-protected containers. Degradation occurs above 100°C, forming pyridine derivatives and CO .

- pH Sensitivity: Stable in acidic conditions (pH 2–5). Hydrolysis of the ester group occurs at pH >7, yielding the carboxylic acid derivative.

- Light Sensitivity: Susceptible to photodegradation; store in amber glass under nitrogen .

Experimental Validation:

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

Advanced Research Questions

Q. What reaction mechanisms govern its participation in nucleophilic substitution reactions?

Methodological Answer: The chloromethyl group in intermediates (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) undergoes S2 reactions with nucleophiles (amines, thiols):

- Mechanism:

- Nucleophile (e.g., NH) attacks the chloromethyl carbon, displacing chloride.

- Intermediate protonation stabilizes the product.

- Kinetics: Rate increases in polar aprotic solvents (DMF, DMSO) and with elevated temperatures (60–80°C) .

Case Study:

Substitution with benzylamine yields Methyl 2-(benzylaminomethyl)pyridine-4-carboxylate , confirmed by C NMR and HRMS .

Q. How does this compound interact with biological targets, and what are its potential therapeutic applications?

Methodological Answer:

- Enzyme Inhibition: The pyridine-carboxylate scaffold mimics NADH cofactors, making it a candidate for dehydrogenase inhibition . For example, it inhibits lactate dehydrogenase (LDH) with IC ~5 μM in vitro .

- Receptor Binding: The aminomethyl group facilitates interactions with G-protein-coupled receptors (GPCRs) , particularly serotonin (5-HT) and dopamine receptors. Radioligand binding assays (using H-labeled analogs) confirm moderate affinity (K ~200 nM) .

Experimental Design:

- Use HEK-293 cells transfected with target receptors for functional assays (cAMP or Ca flux measurements).

- Compare with structurally related compounds (e.g., 4-aminopyridine derivatives) to establish SAR .

Q. What computational tools can predict retrosynthetic pathways or optimize reaction conditions for this compound?

Methodological Answer:

- Retrosynthesis Prediction:

- Reaction Optimization:

Case Study:

AI-driven synthesis planning reduced optimization time by 40% for a related pyridine derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.